N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide
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Overview
Description
The compound is a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by techniques such as NMR, FT-IR spectroscopies, mass spectrometry, and single X-ray crystallography .Chemical Reactions Analysis
Benzothiazole derivatives have been found to participate in various chemical reactions. For instance, they have been used in the transfer hydrogenation of ketones .Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has demonstrated that derivatives of benzothiazole, including compounds structurally related to N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide, possess significant antimicrobial and antifungal properties. A study by Anuse et al. (2019) synthesized substituted 2-aminobenzothiazoles derivatives and evaluated them for their antimicrobial activity against various microbial strains. These compounds showed good to moderate activity against selected bacterial and fungal strains, indicating their potential as antimicrobial agents (Anuse et al., 2019).
Antioxidant Activity
Cabrera-Pérez et al. (2016) explored the antioxidant activity of new benzothiazole derivatives in the context of acetaminophen toxicity. They found that certain compounds increased reduced glutathione content and decreased malondialdehyde levels, showcasing their potential as antioxidants (Cabrera-Pérez et al., 2016).
Anticancer Activity
Another significant area of application is in anticancer research. Havrylyuk et al. (2010) conducted antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, identifying compounds with anticancer activity on various cancer cell lines, including leukemia, melanoma, and lung cancer. This study highlights the potential of benzothiazole derivatives in developing new anticancer therapies (Havrylyuk et al., 2010).
Other Biological Activities
Benzothiazole derivatives are also studied for their potential in addressing various other biological targets and conditions. For instance, Gull et al. (2016) synthesized a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated them for antioxidant, antibacterial, and urease inhibition activities. These compounds showed moderate to good activities, particularly in urease inhibition, indicating their versatility in medicinal chemistry applications (Gull et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-3-24-14-7-4-12(5-8-14)17(23)21-18-20-15-9-6-13(19-11(2)22)10-16(15)25-18/h4-10H,3H2,1-2H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKGWXWSJJUMDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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